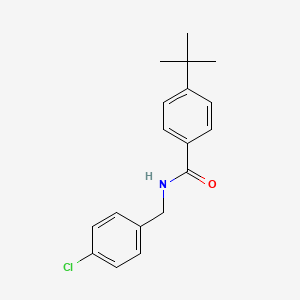
3-(2-chloro-6-fluorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
作用機序
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chloro-6-fluorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has significant biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
実験室実験の利点と制限
One of the main advantages of using 3-(2-chloro-6-fluorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potential applications in various fields of scientific research. This compound has been shown to have significant anticancer and antibacterial activity, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 3-(2-chloro-6-fluorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One of the most promising directions is the development of this compound as a potential anticancer and antibacterial agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo. Other future directions include the synthesis of analogs of this compound with improved activity and the study of its potential applications in other fields of scientific research, such as materials science and catalysis.
合成法
The synthesis of 3-(2-chloro-6-fluorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-nitrobenzohydrazide in the presence of a base such as triethylamine. This reaction results in the formation of 3-(2-chloro-6-fluorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in good yield. Other methods include the reaction of 2-chloro-6-fluorobenzohydrazide with 4-nitrobenzaldehyde in the presence of a base or the reaction of 2-chloro-6-fluorobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base.
科学的研究の応用
3-(2-chloro-6-fluorobenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use as an antibacterial agent, with promising results against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O3/c16-12-2-1-3-13(17)11(12)8-14-18-15(23-19-14)9-4-6-10(7-5-9)20(21)22/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYQLKYHIHAQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5701029.png)
![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)


![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)

![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)

![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
